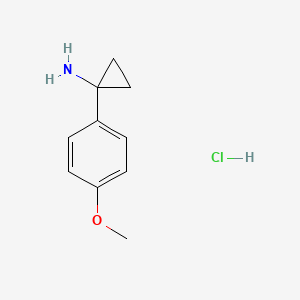

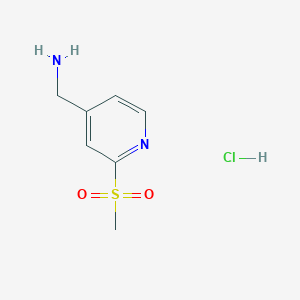

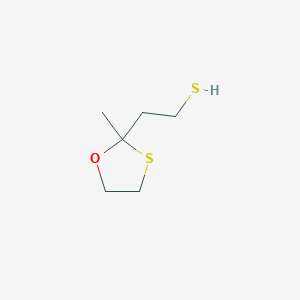

![molecular formula C4H9F2NS B1422276 2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine CAS No. 1183099-68-4](/img/structure/B1422276.png)

2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine

Overview

Description

“2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine” is a chemical compound with the CAS Number: 1183099-68-4 . It has a molecular weight of 141.18 and its IUPAC name is 2-[(2,2-difluoroethyl)sulfanyl]ethanamine .

Molecular Structure Analysis

The InChI code for “2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine” is 1S/C4H9F2NS/c5-4(6)3-8-2-1-7/h4H,1-3,7H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis

“2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine” is a liquid at room temperature .Scientific Research Applications

Hepatoprotective Properties

Research focused on designing the synthesis of sulfanyl-substituted 3,5-dimethylisoxazoles, which contain structural analogues of the SAM drug, indicated promising hepatoprotective properties. The study synthesized bis(isoxazol-4-ylmethylsulfanyl)alkanes and evaluated their hepatoprotective activity in a model of acute CC14 intoxication. The findings suggest the potential use of these compounds in hepatoprotective applications (Akhmetova et al., 2018).

Biological Activity of Heteroatomic Compounds

The synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives demonstrated significant biological activities. These compounds exhibited antioxidant effects and influenced the functioning of biological membranes, suggesting their usefulness in drug development (Farzaliyev et al., 2020).

Asymmetric Synthesis

An efficient asymmetric synthesis method was developed for various protected anti-1,2-sulfanyl amines. This approach, involving diastereoselective α-alkylation and nucleophilic addition, could be crucial in the synthesis of compounds with pharmaceutical relevance, due to the high diastereomeric and enantiomeric excesses achieved (Enders et al., 2003).

Synthesis of 1,2-Bis[(pyridin-2-ylmethyl)sulfanyl]ethane

The synthesis and structural analysis of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its hydrochloride salt revealed potential for applications in molecular chemistry. The unique three-dimensional network structures formed by these compounds could be beneficial in various chemical processes (Lennartson & McKenzie, 2011).

Reactivity and Mechanisms of Sultams

Studies on the reactivity and mechanisms of reactions of ethane-1,2-sultams with nucleophiles provided insights into their chemical properties. This research is crucial for understanding and potentially manipulating these compounds for various applications, including pharmaceuticals (Wood, Hinchliffe & Laws, 2002).

Asymmetric Synthesis of Alpha,alpha-Dibranched Beta-Sulfanyl Amines

Research on the stereoselective addition of alpha-methylsulfenyl benzyl carbanions to N-sulfinylketimines led to the asymmetric synthesis of alpha,alpha-dibranched beta-sulfanyl amines. This process is important for synthesizing diastereomerically pure syn-1,2-sulfanyl amines, which have potential applications in medicinal chemistry (Arroyo et al., 2009).

Safety And Hazards

This compound is classified as dangerous with the signal word "Danger" . It has a hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name |

2-(2,2-difluoroethylsulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NS/c5-4(6)3-8-2-1-7/h4H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFMEGGPIZMBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)

![[1-(Oxan-4-yl)piperidin-4-yl]methanamine](/img/structure/B1422201.png)

![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)

![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)